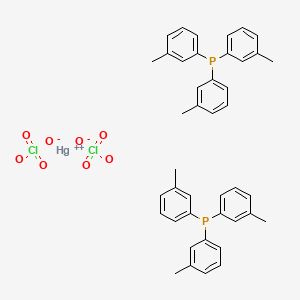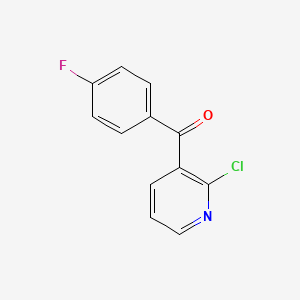![molecular formula C12H12O8 B14437763 [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate CAS No. 76539-65-6](/img/structure/B14437763.png)
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyran ring with acetyloxy and methylene diacetate functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate typically involves multiple steps, starting with the preparation of the pyran ring This can be achieved through the cyclization of suitable precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate involves its interaction with specific molecular targets. The acetyloxy and methylene diacetate groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A compound with similar ester functional groups, used in malonic ester synthesis.
Vinyl chloride: A compound with similar reactivity, used in the production of polyvinyl chloride (PVC).
Positronium hydride: An exotic molecule with unique properties, used in theoretical studies and experimental research.
Uniqueness
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate stands out due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its uniqueness compared to other similar compounds.
Propriétés
Numéro CAS |
76539-65-6 |
|---|---|
Formule moléculaire |
C12H12O8 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
[6-(diacetyloxymethyl)-2-oxopyran-3-yl] acetate |
InChI |
InChI=1S/C12H12O8/c1-6(13)17-9-4-5-10(20-11(9)16)12(18-7(2)14)19-8(3)15/h4-5,12H,1-3H3 |
Clé InChI |
BATSFFANKIZLEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(OC1=O)C(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


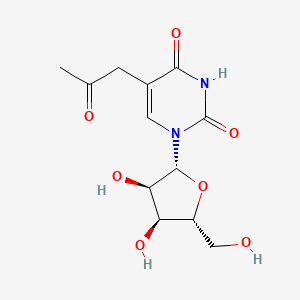
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

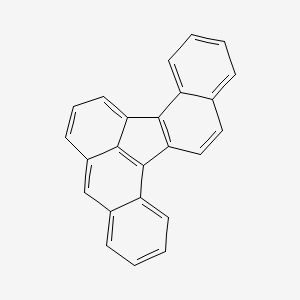
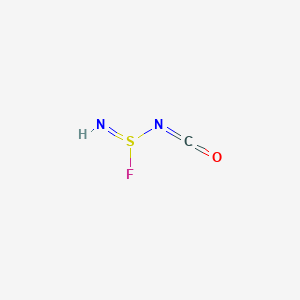

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
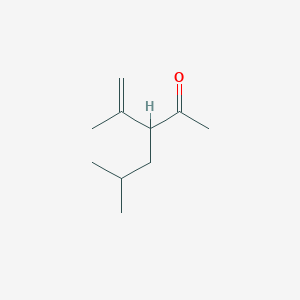
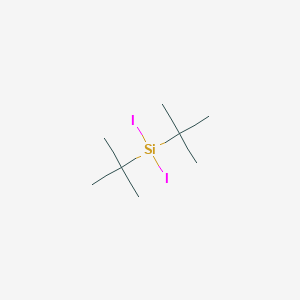
![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
